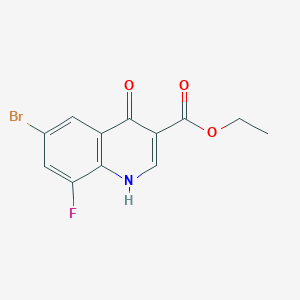

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Description

BenchChem offers high-quality ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHJOJWIWYFVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. It delves into the compound's core chemical properties, synthesis, reactivity, and critical applications, providing field-proven insights and detailed methodologies.

Introduction: A Pivotal Scaffold in Medicinal Chemistry

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is a highly functionalized heterocyclic compound. Its structural architecture, featuring a 4-quinolone core, is fundamental to the field of antibacterial drug discovery. This molecule is not an end-product therapeutic agent but rather a crucial synthetic intermediate for the construction of fluoroquinolone antibiotics.[1] The strategic placement of the bromo and fluoro substituents on the benzene ring, combined with the reactive ester group and the N-H moiety, provides a versatile platform for extensive chemical modification. These modifications are essential for tuning the pharmacological and pharmacokinetic profiles of next-generation antibiotics, enabling researchers to conduct detailed structure-activity relationship (SAR) studies to enhance potency and combat bacterial resistance.[1][2]

The core utility of this compound lies in its role as a building block for molecules that target critical bacterial enzymes like DNA gyrase and topoisomerase IV, mechanisms central to the efficacy of the quinolone class of antibiotics.[1]

Physicochemical and Spectral Properties

A clear understanding of a compound's physical and spectral characteristics is foundational for its application in synthesis and analysis. The properties of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate are summarized below.

Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ChemScene |

| Synonyms | 3-Quinolinecarboxylic acid, 6-bromo-8-fluoro-4-hydroxy-, ethyl ester | ChemScene |

| CAS Number | 228728-06-1 | [3] |

| Molecular Formula | C₁₂H₉BrFNO₃ | [1][3] |

| Molecular Weight | 314.11 g/mol | [1][3] |

| Appearance | Solid (Typical) | General Knowledge |

| Storage | 4°C, protect from light | [3] |

Spectral Data Summary

While raw spectral data requires direct experimental acquisition, the expected characteristic signals can be inferred from the molecular structure. These are invaluable for reaction monitoring and structural verification.

| Technique | Expected Characteristics |

| ¹H-NMR | Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the proton at C2, and the characteristic quartet and triplet for the ethyl ester group. The N-H proton will appear as a broad singlet. |

| ¹³C-NMR | Resonances for the carbonyl carbons of the ketone (C4) and the ester, carbons of the aromatic and heterocyclic rings, and the two carbons of the ethyl group. |

| FT-IR (cm⁻¹) | Key vibrational bands including N-H stretching (~3200-3400), C=O stretching for the ketone and ester (~1650-1750), C=C aromatic stretching (~1450-1600), and C-F and C-Br stretches in the fingerprint region. |

| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Synthesis Methodology: The Gould-Jacobs Reaction

The paramount synthetic route to this and related 4-quinolone-3-carboxylate esters is the Gould-Jacobs reaction.[4][5] This classic method provides a reliable pathway to the quinolone core through a two-step process involving condensation followed by thermal cyclization.[6]

Reaction Mechanism

-

Condensation: The synthesis initiates with the nucleophilic attack of a substituted aniline, in this case, 4-bromo-2-fluoroaniline , on diethyl ethoxymethylenemalonate (DEEM).[2][7] This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((4-bromo-2-fluorophenylamino)methylene)malonate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures (typically >250 °C).[5][8] This high-energy step closes the heterocyclic ring, and subsequent tautomerization yields the stable 4-hydroxy (or 4-oxo) quinoline structure.

Modern adaptations of this reaction often employ microwave irradiation to drastically reduce reaction times and improve yields, making it more efficient for library synthesis in drug discovery settings.[2][5][9]

Caption: The Gould-Jacobs pathway for quinolone synthesis.

Detailed Experimental Protocol (Conventional Heating)

-

Materials: 4-bromo-2-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (or Dowtherm A), Acetone.

-

Step 1: Condensation

-

In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130°C for 2 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can be monitored by TLC for the consumption of the aniline.

-

After the reaction is complete, cool the mixture. The resulting oil or solid is the crude anilidomethylenemalonate intermediate. It can be used directly in the next step or purified if necessary.

-

-

Step 2: Cyclization

-

In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent like diphenyl ether to 250°C.

-

Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250°C for 30-60 minutes to allow for complete cyclization and distillation of the ethanol byproduct.[8]

-

Cool the reaction mixture to room temperature. The product will typically precipitate.

-

Add a solvent like acetone or hexanes to dilute the diphenyl ether and facilitate filtration.[8]

-

Collect the solid product by vacuum filtration, wash with cold acetone or hexanes to remove residual solvent, and dry under vacuum.

-

Chemical Reactivity and Key Transformations

The title compound is a scaffold designed for further elaboration. Its reactivity is centered around the N1-H, the C3-ester, and the halogenated ring system.

-

N-Alkylation: The acidic proton on the N1 nitrogen can be readily removed by a base (e.g., K₂CO₃, NaH), and the resulting anion can be alkylated with various alkyl halides (e.g., ethyl iodide, cyclopropyl bromide). This is a standard step in the synthesis of many potent fluoroquinolones like Ciprofloxacin and Norfloxacin.

-

Ester Hydrolysis (Saponification): The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup.[10] The resulting carboxylic acid is a critical pharmacophore, essential for binding to the target bacterial enzymes.

-

Nucleophilic Aromatic Substitution (SNAr): While the C6-bromo and C8-fluoro groups are primarily for electronic and steric modulation, the C-F bond, in particular, can be a site for nucleophilic substitution, although this is less common than substitutions at the C7 position in related quinolone cores. This allows for the introduction of various amine-containing heterocycles (e.g., piperazine), which is a key strategy for broadening the antibacterial spectrum and improving pharmacokinetic properties.[11]

Caption: Key synthetic transformations of the quinolone core.

Applications in Drug Discovery

The primary and most significant application of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is as a foundational intermediate in the synthesis of fluoroquinolone antibiotics.[1][12]

-

Scaffold for Antibacterial Agents: This molecule provides the essential bicyclic core required for antibacterial activity. Subsequent hydrolysis of the ester to a carboxylic acid and N-alkylation are the minimum steps to produce an active quinolone.

-

Structure-Activity Relationship (SAR) Studies: The bromine at C6 and fluorine at C8 are critical modulators of activity. The C8-fluoro group, for instance, can enhance DNA gyrase inhibition and improve cellular penetration. Researchers utilize this intermediate to synthesize libraries of analogs where the N1 and C7 (in related structures) positions are varied, allowing for systematic exploration of the SAR to optimize:

-

Potency: Increasing affinity for bacterial DNA gyrase/topoisomerase IV.

-

Spectrum of Activity: Enhancing effectiveness against a broader range of Gram-positive and Gram-negative bacteria.

-

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

-

Safety Profile: Reducing off-target effects and toxicity.

-

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Identification: The compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place, protected from light.[3]

-

Conclusion

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is more than just a chemical compound; it is a testament to the power of scaffold-based drug design. Its robust synthesis via the Gould-Jacobs reaction and its strategically positioned functional groups make it an indispensable tool for medicinal chemists. Its legacy is cemented in the numerous life-saving fluoroquinolone antibiotics that have been developed from it and its derivatives. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this pivotal intermediate in the ongoing quest for novel therapeutic agents.

References

-

MySkinRecipes. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Available from: [Link]

-

Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wiley Online Library. ChemInform Abstract: Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]

-

MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available from: [Link]

-

LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available from: [Link]

-

PubChem. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Diethyl methylenemalonate. Available from: [Link]

-

RSC Publishing. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available from: [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

-

MDPI. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available from: [Link]

-

SpectraBase. 6-BROMO-8-CHLORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID, ETHYL ESTER. Available from: [Link]

-

Arkivoc. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

Sources

- 1. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate [myskinrecipes.com]

- 2. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. ablelab.eu [ablelab.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 | CID 710779 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical studies of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

An In-Depth Technical Guide: Theoretical Studies of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate stands as a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] This guide provides a comprehensive theoretical exploration of this molecule, leveraging computational chemistry to elucidate its structural, electronic, and biological properties. By integrating Density Functional Theory (DFT), molecular docking, and ADMET predictions, we present a multidisciplinary approach to understanding this compound's potential from the ground up. This document serves as a technical resource for researchers aiming to rationalize experimental findings and guide the design of novel, more potent quinolone-based therapeutic agents.

Introduction: The Convergence of Quinolone Chemistry and Computational Science

The Enduring Significance of Fluoroquinolones

Quinolones, particularly the fluoroquinolone subclass, represent a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[1] The continuous evolution of bacterial resistance necessitates the development of new analogs with enhanced potency and broader spectrums of activity.[2] Structure-activity relationship (SAR) studies are paramount in this endeavor, seeking to optimize the quinolone core for improved efficacy and pharmacokinetic profiles.[1]

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate: A Versatile Scaffold

The title compound is a key building block in medicinal chemistry.[1] Its structure is primed for functionalization, particularly at the 6- and 8-positions, allowing for the systematic modification and tuning of its biological and physical properties.[1] Understanding the intrinsic characteristics of this core structure is fundamental to predicting how subsequent modifications will influence its behavior as a potential drug candidate.

The Power of Theoretical Studies in Drug Discovery

Modern drug development increasingly relies on computational methods to accelerate the discovery pipeline. Theoretical studies provide invaluable insights into molecular properties at an atomic level, often preceding and guiding synthetic efforts.[3] Techniques like Density Functional Theory (DFT) can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy.[4][5] Furthermore, in silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening allow for the early-stage evaluation of a compound's potential biological activity and drug-likeness, saving significant time and resources.[6][7]

Molecular Geometry and Spectroscopic Profile

A foundational understanding of a molecule begins with its three-dimensional structure and how it interacts with electromagnetic radiation. Here, we detail the computational approach to determining the stable conformation of the title compound and predicting its vibrational spectrum.

Computational Methodology: Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems.[8] It is particularly effective for optimizing molecular geometries and calculating spectroscopic properties.[5][9][10] The choice of functional and basis set is critical for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[9] A Pople-style basis set, such as 6-311G*, is commonly employed to provide sufficient flexibility for an accurate description of the electronic distribution.[3][5]

Figure 1: A generalized workflow for DFT-based molecular structure optimization and analysis.

Protocol: DFT Geometry Optimization and Frequency Calculation

-

Construct Input Structure: Draw the 2D structure of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate and convert it to a preliminary 3D structure using molecular modeling software (e.g., GaussView, Avogadro).

-

Select Computational Method: Specify the level of theory for the calculation. A common and reliable choice is B3LYP/6-311G(d,p).

-

Perform Geometry Optimization: Run a geometry optimization calculation to find the structure's lowest energy conformation. This process iteratively adjusts atomic coordinates to minimize the forces on each atom.

-

Execute Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Validate the Structure: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies.

-

Analyze Results: Extract the optimized geometric parameters (bond lengths, angles, dihedral angles) and the calculated vibrational frequencies for comparison with experimental data.

Optimized Molecular Structure

The DFT-optimized structure provides precise data on bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties. Below is a summary of key predicted geometric parameters.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C=O (Ketone) | ~1.25 Å |

| C=O (Ester) | ~1.22 Å | |

| C-F | ~1.36 Å | |

| C-Br | ~1.90 Å | |

| Bond Angles | O=C-C (Ring) | ~121° |

| F-C-C | ~118° | |

| Br-C-C | ~120° | |

| Note: These are representative values. Actual calculated values will vary slightly based on the specific DFT functional and basis set used. |

Vibrational Spectroscopy (FT-IR) Analysis

Vibrational analysis not only confirms that the optimized structure is a true minimum but also allows for the prediction of the infrared (IR) spectrum.[10] This theoretical spectrum can be directly compared with experimental FT-IR data to validate the computational model and aid in the assignment of spectral peaks.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3450 cm⁻¹ | Stretching of the amine group in the ring |

| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Stretching of C-H bonds on the benzene ring |

| C=O Stretch (Ketone) | ~1650 cm⁻¹ | Stretching of the C4-keto group |

| C=O Stretch (Ester) | ~1720 cm⁻¹ | Stretching of the ester carbonyl group |

| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | Ring stretching modes of the quinoline core |

| C-F Stretch | ~1250 cm⁻¹ | Stretching of the carbon-fluorine bond |

Electronic Properties and Chemical Reactivity

DFT calculations also provide deep insights into the electronic nature of a molecule, which is fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's stability and reactivity.[4] A smaller energy gap suggests higher reactivity.

-

HOMO: Typically localized over the electron-rich regions of the quinolone ring system.

-

LUMO: Generally distributed over the electron-deficient pyridone ring and the carboxylate group.

-

Energy Gap (ΔE): The magnitude of this gap helps predict the molecule's kinetic stability and the energy required for electronic excitation.

| Parameter | Predicted Energy (eV) | Implication |

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ -2.0 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites, which govern how the molecule interacts with biological receptors.[4]

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the keto and ester groups. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atom of the N-H group. This is a site for nucleophilic attack and hydrogen bond donation.

-

Green Regions (Neutral Potential): Indicate areas of relatively neutral charge, such as the aromatic ring.

In Silico Assessment of Pharmacological Potential

Beyond fundamental properties, computational tools can predict how a molecule might behave in a biological system. This section explores molecular docking to assess target binding and ADMET prediction to evaluate drug-likeness.

Molecular Docking against Bacterial DNA Gyrase

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][11] For fluoroquinolones, the primary target is the bacterial DNA gyrase enzyme.[1] Docking studies can reveal the binding affinity (often expressed as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.[4]

Figure 2: A standard workflow for molecular docking and subsequent ADMET analysis in drug discovery.

Protocol: Molecular Docking

-

Prepare the Ligand: Use the DFT-optimized structure of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Assign appropriate atomic charges (e.g., Gasteiger charges).

-

Prepare the Receptor: Obtain the crystal structure of the target protein (e.g., E. coli DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning charges.

-

Define the Binding Pocket: Identify the active site of the enzyme and define a grid box that encompasses this region.

-

Perform Docking: Run the docking simulation using software like AutoDock or GOLD. The software will systematically sample different conformations and orientations of the ligand within the binding site.

-

Analyze Docking Poses: The results will be a series of binding poses ranked by their docking score (a measure of binding affinity).[11] Analyze the top-ranked pose to identify key intermolecular interactions with active site residues.

Predicted Binding Interactions

Docking studies of similar fluoroquinolones reveal that the 4-oxo and 3-carboxylate moieties are crucial for binding, typically forming hydrogen bonds with active site residues and coordinating with a magnesium ion.[2] The substituents on the quinoline core modulate secondary interactions, influencing potency and specificity.

| Interaction Type | Key Molecular Feature | Potential Interacting Residues in DNA Gyrase |

| Hydrogen Bonding | C4-Keto group, C3-Carboxylate oxygen | Ser, Asp, Gly |

| Hydrophobic | Fused aromatic ring system | Val, Ala, Ile |

| Halogen Bonding | Bromine at C6, Fluorine at C8 | Can interact with backbone carbonyls |

ADMET Profile Prediction

A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. ADMET prediction tools use computational models to estimate these properties early in the discovery process.[6][12]

| Property | Predicted Outcome | Implication for Drug Development |

| Absorption | Good | Likely to be well-absorbed orally (satisfies Lipinski's Rule of Five). |

| Distribution | Moderate | Expected to distribute into tissues without excessive plasma protein binding. |

| Metabolism | Potentially stable | The quinolone core is generally stable, but specific sites may be liable to Phase I/II metabolism. |

| Excretion | Likely renal | Quinolones are often cleared by the kidneys. |

| Toxicity | Low risk | Predicted to have a low probability of being mutagenic or carcinogenic.[7] |

Conclusion and Future Directions

The theoretical analysis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate provides a detailed portrait of its structural, electronic, and potential biological properties. DFT calculations offer a robust, validated model of its geometry and vibrational characteristics. FMO and MEP analyses highlight the molecule's inherent stability and define its reactive sites, which are crucial for receptor interactions. Finally, molecular docking and ADMET predictions strongly suggest that this scaffold is a viable foundation for developing potent inhibitors of bacterial DNA gyrase with favorable drug-like properties.

Future work should focus on using these theoretical insights to guide the synthesis of novel derivatives. By modifying the C-7 position—a common strategy in fluoroquinolone design[2]—and leveraging the predictive power of the computational models outlined here, researchers can rationally design next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

-

Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. (2025). ResearchGate. [Link]

-

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. MySkinRecipes. [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2002). ResearchGate. [Link]

-

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2008). ResearchGate. [Link]

-

Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. (2016). PubMed. [Link]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2011). ResearchGate. [Link]

-

Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli. (2017). National Institutes of Health (NIH). [Link]

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2022). PubMed. [Link]

-

Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. (2024). PubMed. [Link]

-

DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2021). Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

-

Predicted molecular properties for quinolone derivatives, using DFT... (2018). ResearchGate. [Link]

-

Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2023). Royal Society Open Science. [Link]

-

Virtual Screening and ADMET Prediction to Uncover the Potency of Flavonoids from Genus Erythrina as Antibacterial Agent through Inhibition of Bacterial ATPase DNA Gyrase B. (2023). MDPI. [Link]

-

Molecular Docking Studies of Some Novel Fluoroquinolone Derivatives. (2019). Preprints.org. [Link]

-

A Novel Approach in the Synthesis of Indoloquinoline Alkaloid Analogues: Spectroscopic and DFT Exploration, Molecular Docking of COVID-19 and ADMET Properties. (2023). Advanced Journal of Chemistry, Section A. [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). MDPI. [Link]

-

Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2024). Bentham Science. [Link]

Sources

- 1. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate [myskinrecipes.com]

- 2. Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Studies of Some Novel Fluoroquinolone Derivatives[v1] | Preprints.org [preprints.org]

- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 12. ajchem-a.com [ajchem-a.com]

Methodological & Application

Application Notes & Protocols for the Development of Novel Quinolone Antibiotics from Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotics with improved potency, broader spectrums of activity, and the ability to circumvent existing resistance mechanisms. The quinolone class of antibiotics, which targets bacterial DNA gyrase and topoisomerase IV, remains a cornerstone of antibacterial therapy.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on utilizing ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate as a versatile starting scaffold for the synthesis and evaluation of next-generation quinolone antibiotics. We present a detailed rationale for a core synthetic strategy, step-by-step experimental protocols, methods for biological evaluation, and an analysis of key structure-activity relationships (SAR).

Introduction: The Rationale for the Quinolone Scaffold

Quinolones exert their bactericidal effect by inhibiting type II topoisomerases—DNA gyrase and topoisomerase IV—enzymes essential for bacterial DNA replication, transcription, and repair.[2] The introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, was a watershed moment in the evolution of this class, dramatically enhancing their antibacterial potency and spectrum.[3][4]

The selected starting material, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate , is a strategically designed intermediate for advanced drug discovery.[5] Its key features include:

-

The Essential Quinolone Core: The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is indispensable for antibacterial activity.[6]

-

C-8 Fluoro Group: A fluorine atom at the C-8 position can enhance activity and influence pharmacokinetic properties.

-

C-6 Bromo Group: While most modern fluoroquinolones feature a fluorine at C-6, the bromine atom serves as a versatile chemical handle for further functionalization or can be retained to explore novel SAR.

-

C-3 Ethyl Ester: This group acts as a protecting group for the critical carboxylic acid, which is essential for binding to the target enzymes and is deprotected in the final synthetic step.[7][8]

This guide will delineate a robust workflow from this key intermediate to novel, biologically active quinolone candidates.

Core Synthetic and Evaluative Workflow

The development pathway from the starting scaffold to a potential drug candidate involves a logical sequence of chemical synthesis, purification, characterization, and biological testing. The primary synthetic modifications focus on the N-1 and C-7 positions, which are well-established as critical determinants of potency and spectrum.

Caption: High-level workflow for novel quinolone development.

Detailed Experimental Protocols

Protocol 1: N-1 Cyclopropylation of the Quinolone Scaffold

Rationale: The introduction of a small, strained ring, such as a cyclopropyl group, at the N-1 position is a classic and highly effective strategy for enhancing the inhibitory activity against DNA gyrase.[9][10] This reaction proceeds via an N-alkylation mechanism.

Materials:

-

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (1.0 eq)

-

Bromocyclopropane (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the starting quinolone ester and anhydrous DMF (approx. 10 mL per gram of ester).

-

Add anhydrous potassium carbonate to the suspension. K₂CO₃ acts as the base to deprotonate the N-1 position, activating it for nucleophilic attack.

-

Add bromocyclopropane dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Validation: Successful synthesis should be confirmed by NMR, showing the characteristic signals of the cyclopropyl group, and by mass spectrometry, confirming the expected molecular weight of the N-1 cyclopropyl intermediate.

Protocol 2: C-7 Substitution with Piperazine

Rationale: The C-7 position is the primary site for modulating the antibacterial spectrum, potency, and pharmacokinetic properties.[11][12] Attaching a basic amine, such as piperazine, often enhances activity against Gram-negative bacteria and improves cell penetration. This reaction is a nucleophilic aromatic substitution.

Materials:

-

Ethyl 1-cyclopropyl-6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Protocol 1) (1.0 eq)

-

Piperazine, anhydrous (3.0 eq, serves as both nucleophile and base)

-

Pyridine or Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

In a sealed reaction vessel, dissolve the N-1 cyclopropyl intermediate in anhydrous pyridine or DMSO.

-

Add anhydrous piperazine to the solution. The excess piperazine acts as an acid scavenger for the HBr generated during the reaction.

-

Heat the mixture to 100-120 °C for 8-12 hours. The reaction should be monitored by TLC or HPLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and pyridine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, typically with a DCM/methanol gradient) to yield the pure C-7 piperazinyl derivative.

Protocol 3: Final Step - Saponification (Ester Hydrolysis)

Rationale: The C-3 carboxylic acid is essential for antibacterial activity, as it is directly involved in binding to the DNA-gyrase complex.[6] Alkaline hydrolysis (saponification) is an effective and irreversible method to convert the ethyl ester to the required carboxylic acid.[8]

Materials:

-

C-7 substituted quinolone ester (from Protocol 2) (1.0 eq)

-

Sodium hydroxide (NaOH) (3.0 eq)

-

Ethanol/Water mixture (e.g., 1:1 v/v)

-

Hydrochloric acid (HCl), 2N

Procedure:

-

Suspend the quinolone ester in the ethanol/water mixture.

-

Add a solution of NaOH in water and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the ester by TLC.

-

After hydrolysis is complete, cool the solution in an ice bath.

-

Acidify the mixture slowly with 2N HCl to a pH of ~6-7. The carboxylic acid product will precipitate as a zwitterion.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.

-

Dry the final compound under high vacuum.

Protocol 4: Physicochemical Characterization

Rationale: Unambiguous structural confirmation and purity assessment are mandatory for any novel compound intended for biological testing.

Methodologies:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the successful addition of substituents and removal of the ethyl group.[13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the final compound.[14]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the quinolone and the carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological assays.[15]

Biological Evaluation: Protocols and Data Interpretation

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[16][17]

Procedure:

-

Preparation of Stock Solution: Dissolve the synthesized quinolone in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[17] The final concentration range should be broad enough to capture the MIC value (e.g., 64 µg/mL to 0.06 µg/mL).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria in broth, no drug) to ensure growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Data Presentation: MIC values are typically presented in a tabular format.

| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| Candidate 1 | 0.25 | 0.125 | 2 | 0.5 |

| Candidate 2 | 1 | 0.5 | 8 | 1 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 0.03 |

Protocol 6: Preliminary In Vitro ADME-Tox Profiling

Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is crucial to identify compounds with drug-like potential and avoid costly late-stage failures.[18][19]

Recommended Assays:

-

Aqueous Solubility: Determines the dissolution potential of the compound. Poor solubility can lead to poor absorption and bioavailability.

-

Metabolic Stability: Typically assessed using human liver microsomes. This assay measures the rate at which the compound is metabolized by key drug-metabolizing enzymes (Cytochrome P450s), providing an early prediction of its in vivo half-life.[20]

-

Cytotoxicity Assay: Evaluates the general toxicity of the compound against a human cell line (e.g., HepG2, HEK293). This helps to identify compounds that are toxic to mammalian cells at concentrations close to their antibacterial MIC, indicating a poor therapeutic index.

Guiding Principles: Structure-Activity Relationship (SAR)

The data gathered from synthesizing and testing a library of analogs allows for the development of a Structure-Activity Relationship (SAR) model. This model informs the rational design of next-generation compounds.

An illustrative image quinolone_core.png would be placed here showing the core structure with positions labeled. Caption: Key Structure-Activity Relationships for the Quinolone Pharmacophore.

Key SAR Insights:

-

N-1 Position: A cyclopropyl group is often optimal for potent DNA gyrase inhibition.[9] Other small alkyl or fluoroalkyl groups can also be effective.[10]

-

C-7 Position: This is the most versatile position for modification. Introducing different substituted piperazine, pyrrolidine, or other heterocyclic moieties can fine-tune the antibacterial spectrum, target preference (gyrase vs. topoisomerase IV), and pharmacokinetic properties.[4]

-

C-8 Position: A fluorine or methoxy group at C-8 can increase potency and affect lethality mechanisms.[9][21]

-

C-3/C-4 Moiety: The carboxylic acid at C-3 and the ketone at C-4 are absolutely essential for activity and should not be modified.[6]

Conclusion and Future Outlook

The synthetic and evaluative framework detailed in this guide provides a robust pathway for the development of novel quinolone antibiotics from ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate . By systematically modifying the N-1 and C-7 positions and evaluating the resulting analogs for antibacterial potency and preliminary drug-like properties, researchers can efficiently navigate the early stages of the drug discovery process. Future work should focus on lead optimization based on SAR data, exploring novel C-7 substituents to combat resistance, and advancing promising candidates to in vivo efficacy and safety studies.[22]

References

-

Jadhav, S. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

-

Carvalho, M. F. et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. Available at: [Link]

-

Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. Available at: [Link]

-

Gisco, P. et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

-

Al-Soud, Y. A. et al. (2020). Quinolone antibiotics. Future Science. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Available at: [Link]

-

Al-Trawneh, S. A. et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link]

-

Malik, M. et al. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy. Available at: [Link]

- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]

-

Ren, Y. et al. (2000). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. Available at: [Link]

-

Wadhwani, T. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2010). Lethal activity of N-1 cyclopropyl, 8-methoxy fluoroquinolones and N-1/C-8 fused-ring analogs. Available at: [Link]

-

Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube. Available at: [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

-

ResearchGate. (2023). Synthesis, characterization and machine learning prediction of novel quinolone derivatives. Available at: [Link]

-

Ullah, F. et al. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]

-

Chu, D. T. W. & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

-

MDPI. (2021). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Available at: [Link]

-

Klahn, P. & Brönstrup, M. (2022). Overview on Strategies and Assays for Antibiotic Discovery. National Institutes of Health. Available at: [Link]

-

Chu, D. T. et al. (1992). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. Available at: [Link]

-

Gisco, P. et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. Available at: [Link]

-

BioWorld. (2024). Novel quinolone-derivative tackles microbial resistance. Available at: [Link]

-

Kerns, R. J. et al. (2012). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2015). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium. Available at: [Link]

-

Mr. Ts Chemistry. (2024). Hydrolysis of Esters and Amides in acid and base conditions. YouTube. Available at: [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]

-

Diggle, S. P. & Winzer, K. (2010). Quinolones: from antibiotics to autoinducers. Microbiology Society. Available at: [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

Slideshare. (n.d.). SAR of Quinolines.pptx. Available at: [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

-

Bisyarina, Y. N. et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health. Available at: [Link]

-

ChemProfJH. (2020). Hydrolysis of esters and amides. YouTube. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Quinolones Chemistry and its Therapeutic Activities. Available at: [Link]

Sources

- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate [myskinrecipes.com]

- 6. SAR of Quinolines.pptx [slideshare.net]

- 7. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. actascientific.com [actascientific.com]

- 18. vectorb2b.com [vectorb2b.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 21. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Welcome to the technical support center for the synthesis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of this critical fluoroquinolone intermediate.[1] Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, actionable advice in a direct question-and-answer format.

Section 1: Synthesis Overview and Core Principles

The target compound is synthesized via the Gould-Jacobs reaction, a robust and widely-used method for creating the 4-quinolone core.[2][3] The process involves two primary stages: the initial condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization. While the condensation is generally straightforward, the thermal cyclization is the critical, yield-determining step that requires precise control over reaction conditions.[4][5]

Overall Synthesis Workflow

The synthesis proceeds through a well-defined pathway from starting materials to the final product. Understanding this flow is essential for identifying which stage requires optimization.

Caption: A decision tree for troubleshooting low yield outcomes.

Problem 1: Low Yield or Purity of the Condensation Intermediate

-

Symptom: TLC or ¹H NMR analysis of the crude material after the first step shows a significant amount of unreacted 4-bromo-2-fluoroaniline.

-

Causality: The nucleophilic attack of the aniline on DEEMM is generally efficient but can be hampered by impure reagents or suboptimal conditions.

-

Expert Solution:

-

Verify Reagent Purity: Ensure the 4-bromo-2-fluoroaniline is pure and dry. DEEMM can degrade over time; using freshly distilled or high-purity commercial grade is recommended. [6] 2. Reaction Conditions: The reaction is typically performed neat or in a solvent like ethanol. Heating at 110-140°C for 2-4 hours is usually sufficient. [7][8]Ensure the ethanol generated during the reaction is allowed to distill off to drive the equilibrium towards the product.

-

Stoichiometry: A slight excess of DEEMM (1.1 to 1.5 equivalents) can be used to ensure complete consumption of the aniline, but a large excess can complicate purification.

-

Problem 2: The Cyclization Reaction Stalls (Incomplete Conversion)

-

Symptom: Analysis of the crude product shows a mixture of the desired quinolone and the uncyclized intermediate.

-

Causality: The 6-electron electrocyclization is a high-activation-energy process. Insufficient thermal energy is the most common reason for failure. [3]* Expert Solution:

-

Confirm Temperature: The internal reaction temperature, not the heating mantle setting, must reach at least 240°C , with an optimal range often being 250-260°C . [9][10]Use a calibrated high-temperature thermometer placed directly in the reaction mixture.

-

Ensure Efficient Heat Transfer: Use a high-quality mechanical stirrer to ensure the entire mixture is heated evenly. Poor stirring can create cool spots where the reaction does not proceed.

-

Solvent Choice: The choice of a high-boiling solvent is critical. Dowtherm A is the industry standard for this transformation. [2][11]Running the reaction neat is possible but often leads to lower yields and more decomposition due to poor heat transfer.

-

Problem 3: Difficulties in Purifying the Final Product

-

Symptom: The crude product is an inseparable oil or is heavily discolored, and recrystallization fails to improve purity.

-

Causality: This stems from either significant decomposition during cyclization or inefficient removal of the high-boiling reaction solvent during workup.

-

Expert Solution:

-

Refine the Workup: After cooling the reaction, add a sufficient volume of a non-polar solvent like petroleum ether or n-heptane (at least 5-10 volumes relative to the cyclization solvent) and stir vigorously for several hours. This helps break up the solid and wash away the residual high-boiling solvent.

-

Decolorization: If the isolated crude product is highly colored, a hot filtration step with activated carbon (e.g., Darco or Norit) in a suitable recrystallization solvent (like ethanol or DMF/water) can be effective. [11] 3. Alternative Purification: If crystallization and trituration fail, column chromatography on silica gel may be necessary, although this is less ideal for large-scale preparations.

-

Section 4: Validated Experimental Protocols

The following protocols are based on established literature procedures and best practices.

Protocol 1: Synthesis of Intermediate Diethyl 2-(((4-bromo-2-fluorophenyl)amino)methylene)malonate

-

In a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

-

Heat the mixture with stirring in an oil bath set to 130-140°C.

-

Ethanol will begin to distill off. Continue heating for 2-3 hours until the theoretical amount of ethanol has been collected or TLC analysis indicates complete consumption of the aniline.

-

Cool the reaction mixture to room temperature. The resulting oil or solid is the crude intermediate, which can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

!!! SAFETY WARNING: This procedure involves very high temperatures. Conduct in a well-ventilated fume hood behind a safety shield. Use appropriate personal protective equipment (PPE), including heat-resistant gloves. !!!

-

Place the crude intermediate from Protocol 1 into a three-necked flask equipped with a high-torque mechanical stirrer, a high-temperature thermometer, and a reflux condenser.

-

Add Dowtherm A (approx. 3-5 mL per gram of intermediate).

-

Begin vigorous stirring and heat the mixture using a heating mantle.

-

Carefully raise the internal temperature to 250-255°C .

-

Hold at this temperature for 15-30 minutes. Monitor the reaction progress by taking small, quenched aliquots for TLC or LC-MS analysis if possible.

-

Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to below 100°C before removing the heating mantle.

-

Allow the mixture to cool to room temperature. A solid should precipitate.

-

Add n-heptane or petroleum ether (5-10 volumes) to the flask and stir the resulting slurry vigorously for at least 1 hour to break up the solid and wash away the Dowtherm A.

-

Collect the solid product by vacuum filtration, wash thoroughly with additional n-heptane, and dry under vacuum to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Section 5: Key Parameter Optimization

The yield of the thermal cyclization step is highly sensitive to reaction conditions. The following table summarizes the impact of key variables.

| Parameter | Condition | Expected Outcome on Yield | Rationale & In-Text Citation |

| Temperature | < 240°C | Low | Insufficient energy for cyclization, resulting in recovery of starting material. [4] |

| 240 - 260°C | Optimal | Provides sufficient activation energy for the reaction to proceed efficiently. [9] | |

| > 260°C | Decreasing | Increased rate of thermal decomposition of starting material and product. [12] | |

| Solvent | None (Neat) | Moderate to Low | Poor heat transfer can lead to localized overheating and charring. |

| High-Boiling Inert | High | Ensures uniform temperature and minimizes decomposition, leading to higher yields. [2][11] | |

| Reaction Time | Too Short | Low | Incomplete conversion of the intermediate to the final product. |

| Optimal | High | Allows for complete cyclization before significant degradation occurs. | |

| Too Long | Decreasing | Product degradation becomes significant, reducing the isolated yield. [4] |

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ChemInform. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. MySkinRecipes. [Link]

-

2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

-

Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC, NIH. [Link]

- Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

-

Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

diethyl methylenemalonate. Organic Syntheses Procedure. [Link]

-

Synthesis of 3-methyl-9-substituted-6-oxo-6,9-dihydro-3H--[2][9][13]triazolo[4,5-h]quinoline-7-carboxylic acids and ethyl esters. ResearchGate. [Link]

Sources

- 1. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]

- 9. download.atlantis-press.com [download.atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Purification of Ethyl 6-Bromo-8-Fluoro-4-Oxo-1H-Quinoline-3-Carboxylate

Welcome to the technical support center for the purification of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this critical fluoroquinolone intermediate.

I. Understanding the Compound and Purification Strategy

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is a key building block in the synthesis of various fluoroquinolone antibiotics.[1] Its purity is paramount for the successful outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient.

The purification of this compound typically follows its synthesis, which is often achieved through a Gould-Jacobs reaction or a similar cyclization strategy.[2][3] The primary goal of the purification is to remove unreacted starting materials, reaction intermediates, and any side products formed during the synthesis. The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography .

The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The following workflow provides a general decision-making framework:

Caption: Decision workflow for selecting a purification method.

II. Recrystallization: A Method of Choice for High-Yield Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.

FAQs for Recrystallization

Q1: What is the best solvent for recrystallizing ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[4][5] For quinolone derivatives, common solvents include ethanol, methanol, and mixtures such as hexane/ethyl acetate or hexane/acetone.[6] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

Solvent Selection Guide

| Solvent/Mixture | Rationale |

| Ethanol or Methanol | The polar nature of these alcohols can effectively dissolve the polar quinolone core at elevated temperatures. |

| Ethyl Acetate/Hexane | A versatile mixture where ethyl acetate provides polarity for dissolution and hexane acts as an anti-solvent to induce crystallization upon cooling. |

| Dichloromethane/Methanol | Suitable for more polar impurities, where dichloromethane is the primary solvent and methanol is added to increase polarity for dissolution. |

Q2: My compound is not dissolving even in the hot solvent. What should I do?

A2: This indicates that the chosen solvent is not polar enough. You can try adding a more polar co-solvent dropwise to the hot suspension until the solid dissolves. For example, if you are using an ethyl acetate/hexane mixture, you can increase the proportion of ethyl acetate. Alternatively, you may need to select a more polar primary solvent.

Q3: My compound "oils out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the compound melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] To remedy this, you can:

-

Increase the solvent volume: This will lower the saturation temperature.

-

Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.[8]

-

Induce crystallization at a lower temperature: Scratch the inside of the flask with a glass rod or add a seed crystal.

Q4: No crystals are forming even after the solution has cooled to room temperature. What is the next step?

A4: This usually means the solution is not sufficiently saturated. You can:

-

Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus.

-

Add a seed crystal: A tiny crystal of the pure compound can initiate crystallization.

-

Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

-

Cool further: Place the flask in an ice bath to further decrease the solubility.

Step-by-Step Recrystallization Protocol

-

Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent or solvent mixture.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

-

Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

III. Column Chromatography: For Challenging Separations

When recrystallization is not effective due to the presence of multiple impurities with similar solubilities, column chromatography is the preferred method.[9] This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.

FAQs for Column Chromatography

Q1: What is a good starting solvent system for the column chromatography of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate?

A1: The choice of the mobile phase is critical for a successful separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. A good starting point for polar heterocyclic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[10] Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate.[11]

Recommended Starting Solvent Systems for TLC Analysis

| Solvent System | Polarity |

| Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | Good for moderately polar compounds. |

| Dichloromethane:Methanol (e.g., 98:2 to 95:5) | Suitable for more polar compounds. |

Q2: My compound is streaking on the TLC plate. What does this mean?

A2: Streaking can be caused by several factors:

-

Overloading: You may have spotted too much of your sample on the TLC plate.

-

Inappropriate solvent: The solvent system may not be optimal for your compound. Try a more polar solvent system.

-

Acidic or basic nature of the compound: The silica gel stationary phase is slightly acidic. If your compound is basic, it may interact strongly and streak. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help.

Q3: How do I choose the right stationary phase?

A3: For most applications involving quinolone derivatives, silica gel is the standard stationary phase.[9] If your compound is very polar, you might consider using a more polar stationary phase like alumina.

Q4: My compounds are not separating well on the column. What can I do?

A4: Poor separation can be due to several reasons:

-

Incorrect mobile phase: The polarity of the mobile phase may be too high, causing all compounds to elute quickly. Try a less polar solvent system.

-

Column overloading: Too much sample was loaded onto the column. Use a larger column or reduce the sample amount.

-

Poor column packing: An improperly packed column will have channels that lead to poor separation. Ensure the silica gel is packed uniformly.

Step-by-Step Column Chromatography Protocol

-

TLC Analysis: Determine the optimal solvent system using TLC.

-

Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method is recommended).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use a constant solvent composition (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Caption: A step-by-step workflow for purification by column chromatography.

IV. Troubleshooting Common Impurities

The synthesis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate via the Gould-Jacobs reaction can lead to specific impurities.[2][3] Understanding these potential byproducts is key to effective troubleshooting during purification.

Potential Impurities and Their Removal

| Impurity | Origin | Identification (TLC) | Purification Strategy |

| Unreacted Aniline Precursor | Incomplete reaction. | Typically more polar than the product. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the aniline. |

| Unreacted Diethyl Ethoxymethylenemalonate (DEEM) | Excess reagent. | Typically less polar than the product. | Easily removed by recrystallization or will elute early during column chromatography. |

| Anilidomethylenemalonate Intermediate | Incomplete cyclization. | Polarity can be similar to the product. | May require column chromatography for effective separation. |

| Decarboxylated Product | Side reaction at high temperatures. | Polarity will be different from the ester. | Can usually be separated by column chromatography. |

V. Purity Assessment

After purification, it is essential to confirm the purity of the ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Standard analytical techniques for this purpose include:

-

Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a compound.

VI. References

-

MySkinRecipes. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. [Link]

-

Wikipedia. Gould-Jacobs reaction. [Link]

-

CONICET. Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. [Link]

-

King Group. Successful Flash Chromatography. [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Biotage. Successful flash chromatography. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PMC. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

PubMed. Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. [Link]

-

Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

-

Unknown. Guide for crystallization. [Link]

-

Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

-

UCT Science. SOP: CRYSTALLIZATION. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

-

Cambridge University Press & Assessment. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

Unknown. Recrystallization. [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

-

Unknown. Recrystallization-1.pdf. [Link]

-

DSpace@MIT. 7.9. Flash Column Chromatography Guide. [Link]

-

Cambridge University Press. Gould-Jacobs Reaction. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Recrystallization [sites.pitt.edu]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]